[2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione [2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione
Brand Name: Vulcanchem
CAS No.: 64273-80-9
VCID: VC15904684
InChI: InChI=1S/C16H10N4O2/c21-15-13(17-9-5-1-3-7-11(9)19-15)14-16(22)20-12-8-4-2-6-10(12)18-14/h1-8H,(H,19,21)(H,20,22)
SMILES:
Molecular Formula: C16H10N4O2
Molecular Weight: 290.28 g/mol

[2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione

CAS No.: 64273-80-9

Cat. No.: VC15904684

Molecular Formula: C16H10N4O2

Molecular Weight: 290.28 g/mol

* For research use only. Not for human or veterinary use.

[2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione - 64273-80-9

Specification

CAS No. 64273-80-9
Molecular Formula C16H10N4O2
Molecular Weight 290.28 g/mol
IUPAC Name 3-(3-oxo-4H-quinoxalin-2-yl)-1H-quinoxalin-2-one
Standard InChI InChI=1S/C16H10N4O2/c21-15-13(17-9-5-1-3-7-11(9)19-15)14-16(22)20-12-8-4-2-6-10(12)18-14/h1-8H,(H,19,21)(H,20,22)
Standard InChI Key JBJGVHFYYCANTF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=O)C(=N2)C3=NC4=CC=CC=C4NC3=O

Introduction

Chemical Identity and Molecular Properties

The compound’s molecular formula is C₁₆H₁₀N₄O₂, with a molecular weight of 290.28 g/mol . Its structure comprises two quinoxaline moieties linked at the 2,2'-positions, with ketone groups at the 3 and 3' positions (Figure 1). The planar aromatic system and electron-deficient nature of the quinoxaline rings make it an effective ligand for transition metals .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number64273-80-9
Molecular FormulaC₁₆H₁₀N₄O₂
Molecular Weight290.28 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar aprotic solvents

Synthesis and Structural Analysis

Synthetic Routes

While explicit synthetic protocols for [2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione are scarce in literature, analogous biquinoxaline derivatives are typically synthesized via:

  • Condensation reactions between o-phenylenediamine derivatives and diketones.

  • Oxidative coupling of mono-quinoxaline precursors under metal-catalyzed conditions .

For example, the related ligand dipyrido[3,2-f:2',3'-h]quinoxaline (dpq) is synthesized by reacting 2,3-diaminopyridine with glyoxal, followed by oxidation . Similar methods may apply to [2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione, with modifications to introduce ketone groups.

Structural Characterization

X-ray crystallography of analogous complexes (e.g., Fe(dpq)₃₂) reveals that biquinoxaline ligands adopt a planar geometry, facilitating π-π stacking and intercalation into DNA . The ketone groups in [2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione likely enhance hydrogen-bonding interactions, as observed in supramolecular assemblies .

Applications in Coordination Chemistry

Metal Complex Formation

[2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione acts as a bidentate or tridentate ligand, coordinating to metals via its nitrogen atoms. Recent studies on similar ligands highlight its utility:

  • Platinum(II) and Copper(II) Complexes: Pt(tpbq)Cl₂ and Cu(ttbq)Cl₂ (where tpbq = tetra(pyridin-2-yl)-biquinoxaline) exhibit antiproliferative activity against glioblastoma (U87) and cervical cancer (HeLa) cells .

  • DNA Interaction: These complexes bind calf thymus DNA (CT-DNA) via intercalation, with binding constants (Kₐ) ranging from 10⁴ to 10⁵ M⁻¹ .

Table 2: Thermodynamic Parameters for DNA Binding

ComplexΔH (kJ/mol)ΔS (J/mol·K)Binding Mode
Cu(ttbq)Cl₂-28.445.2Electrostatic
Pt(tpbq)Cl₂-34.762.1Intercalation

Catalytic and Photophysical Properties

Biquinoxaline-metal complexes exhibit photoinduced DNA cleavage via singlet oxygen (¹O₂) generation . For instance, Ru(Hdpa)₂(dpq) (Hdpa = 2,2'-dipyridylamine) cleaves plasmid DNA under UV light (365 nm) through a hydroxyl radical mechanism .

Biological and Pharmacological Activity

Anticancer Mechanisms

  • Reactive Oxygen Species (ROS) Induction: Cu(ttbq)Cl₂ and Pt(tpbq)Cl₂ generate ROS in cancer cells, triggering apoptosis via mitochondrial pathways .

  • Migration and Invasion Inhibition: These complexes reduce metastatic potential in breast cancer (MDA-MB-231) cells by downregulating matrix metalloproteinases (MMPs) .

Figure 2: Proposed Mechanism of Action

  • Cellular Uptake: Complexes enter cells via endocytosis.

  • DNA Intercalation: Planar ligands insert between base pairs, causing helical distortion.

  • ROS Generation: Metal-centered redox activity produces oxidative stress.

  • Apoptosis Activation: Caspase-3/7 pathways are triggered, leading to cell death .

Selectivity and Toxicity

While [2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione derivatives show potency against cancer cells (IC₅₀ = 5–20 µM), their selectivity over normal cells remains under investigation . Preliminary data suggest lower toxicity toward non-malignant fibroblasts (e.g., NIH-3T3) .

Future Perspectives

  • Synthetic Optimization: Develop scalable routes for [2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione to enable large-scale applications.

  • Targeted Drug Delivery: Conjugate metal complexes with nanoparticles or antibodies to enhance tumor specificity.

  • Mechanistic Studies: Elucidate the role of ketone groups in DNA/protein interactions using computational models.

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